

# A Technical Guide to the Physicochemical Properties of 4'-Chloroacetoacetanilide

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Compound of Interest		
Compound Name:	4'-Chloroacetoacetanilide	
Cat. No.:	B1666718	Get Quote

#### Introduction

**4'-Chloroacetoacetanilide** (CAS No. 101-92-8) is a chemical intermediate of significant interest in various fields of chemical synthesis. As an acetoacetanilide derivative, it serves as a crucial building block, particularly in the manufacturing of organic pigments and certain pesticides. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for professionals in research, development, and manufacturing. These parameters are critical for determining appropriate reaction conditions, purification strategies (like recrystallization and distillation), and ensuring safe handling and storage. This guide provides a consolidated overview of the melting and boiling points of **4'-Chloroacetoacetanilide**, details standard experimental methodologies for their determination, and illustrates a key logical relationship involving the compound.

## **Physicochemical Data Summary**

The accurate determination of melting and boiling points is essential for the identification and purity assessment of **4'-Chloroacetoacetanilide**. The data compiled from various chemical data sources are presented below. It is important to note that while the melting point is well-defined, the boiling point is often reported as an estimate, likely due to the compound's tendency to decompose at high temperatures under atmospheric pressure.



Property	Value	Source(s)
Melting Point	131-134 °C	[1][2]
132 °C	[3]	
Boiling Point	~303 °C (rough estimate)	[1][4]
~400.5 °C (at 760 mmHg)	[5]	

## **Experimental Protocols**

While specific experimental records for the cited values are not publicly detailed, the following sections describe standard, widely accepted laboratory protocols for determining the melting and boiling points of a crystalline organic solid like **4'-Chloroacetoacetanilide**.

## **Melting Point Determination (Capillary Method)**

The capillary method is the most common technique for accurately determining the melting point of a crystalline solid.[6][7]

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

#### Procedure:

- Sample Preparation: The 4'-Chloroacetoacetanilide sample must be completely dry and finely powdered to ensure uniform heat distribution.[8] If the sample consists of large crystals, it should be gently ground into a fine powder using a clean, dry mortar and pestle.
- Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is tapped gently on a hard surface or dropped through a long glass



tube to pack the sample tightly into the sealed end. The packed sample height should be approximately 2-3 mm.[7]

- Initial Determination (Rapid Scan): An initial, rapid determination is often performed to find an approximate melting range. The apparatus is heated at a fast rate (e.g., 10-20 °C per minute).[1][6] This provides a preliminary range to guide the precise measurement.
- Precise Determination (Slow Scan): A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow, controlled rate of approximately 1-2 °C per minute.[1][6]
- Observation and Recording: The melting range is recorded from the temperature at which
  the first drop of liquid appears (onset point) to the temperature at which the entire sample
  has completely liquefied (clear point).[6] For a pure compound like 4'Chloroacetoacetanilide, this range is typically narrow.

## **Boiling Point Determination (Reduced Pressure Distillation)**

For high-boiling compounds that may decompose at their atmospheric boiling point, the boiling point is determined under reduced pressure (vacuum distillation).[3]

#### Apparatus:

- Vacuum distillation glassware setup (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
- Vacuum source (e.g., vacuum pump)
- Manometer for pressure measurement
- Heating mantle and stir bar
- Boiling chips or capillary for ebullition

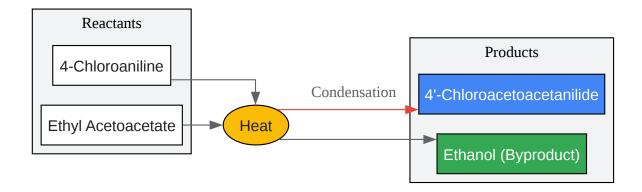
#### Procedure:



- Apparatus Setup: A small quantity of 4'-Chloroacetoacetanilide is placed in the round-bottom distilling flask with a stir bar or boiling chips. The distillation apparatus is assembled securely, ensuring all joints are properly sealed with vacuum grease. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[9]
- System Evacuation: The system is slowly evacuated to the desired pressure, which is monitored with a manometer. A stable, low pressure is crucial for an accurate reading.
- Heating: The flask is gently heated using a heating mantle. The stirring is initiated to ensure smooth boiling.
- Observation and Recording: The temperature is recorded when the liquid is boiling steadily
  and a ring of condensing vapor is observed on the thermometer bulb. This stable
  temperature reading at the recorded pressure is the boiling point under those conditions.
- Correction to Atmospheric Pressure (Optional): The boiling point at atmospheric pressure (760 mmHg) can be estimated from the data obtained at reduced pressure using a pressuretemperature nomograph. This may account for the different estimated values reported in the literature.[3]

## Logical Relationship: Synthesis Workflow

**4'-Chloroacetoacetanilide** is commonly synthesized via the condensation reaction between 4-chloroaniline and an acetoacetylating agent, such as ethyl acetoacetate. This chemical transformation represents a fundamental logical workflow for producing the compound.





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Caption: Synthesis pathway of **4'-Chloroacetoacetanilide**.

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